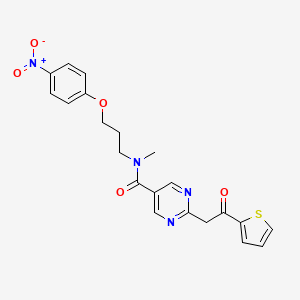
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate, also known by its identifier MFCD24842681, is an organophosphorus compound with the molecular formula C14H32BF4P. This compound is characterized by the presence of a phosphonium cation and a tetrafluoroborate anion. It is typically found as a white powder and is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate can be synthesized through the reaction of di-t-butylphosphine with n-hexyl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonium cation can participate in nucleophilic substitution reactions, where the n-hexyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Coupling Reactions: It is used as a ligand in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Stille couplings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Strong oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium catalysts are frequently used in coupling reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while coupling reactions produce biaryl compounds or other coupled products.
Applications De Recherche Scientifique
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its applications in medicinal chemistry, including its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the synthesis of fine chemicals, agrochemicals, and materials science, contributing to the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which di-t-butyl(n-hexyl)phosphonium tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium cation can form stable complexes with metal ions, facilitating catalytic processes. Additionally, the tetrafluoroborate anion can stabilize reactive intermediates, enhancing the overall reactivity and selectivity of the compound in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-tert-butylphosphonium tetrafluoroborate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Contains a methyl group instead of an n-hexyl group, affecting its chemical behavior and uses.
Uniqueness
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate is unique due to its specific alkyl group, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes and chemical reactions, distinguishing it from other phosphonium tetrafluoroborates.
Propriétés
Formule moléculaire |
C14H32BF4P |
|---|---|
Poids moléculaire |
318.18 g/mol |
Nom IUPAC |
ditert-butyl(hexyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C14H31P.BF4/c1-8-9-10-11-12-15(13(2,3)4)14(5,6)7;2-1(3,4)5/h8-12H2,1-7H3;/q;-1/p+1 |
Clé InChI |
DWRPKSZEHGFPIT-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.CCCCCC[PH+](C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
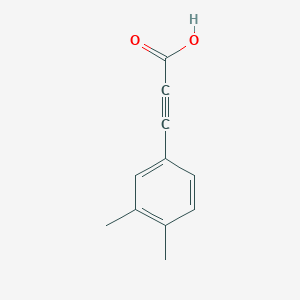
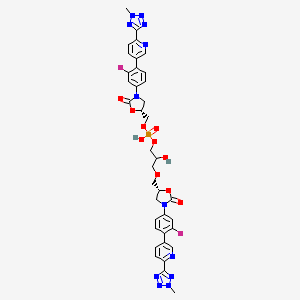
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
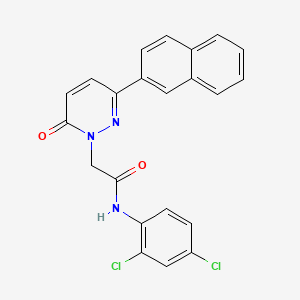
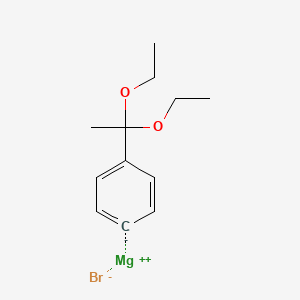
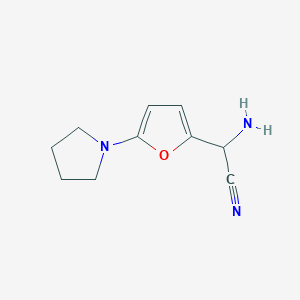
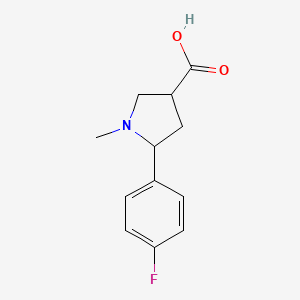

![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)


